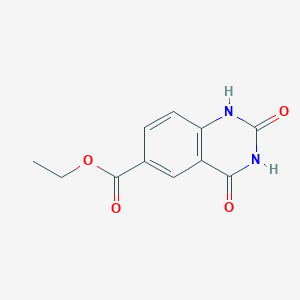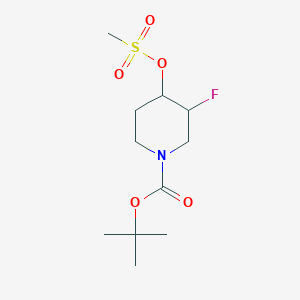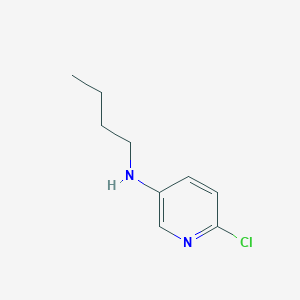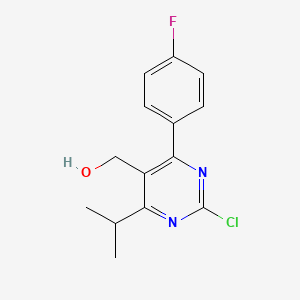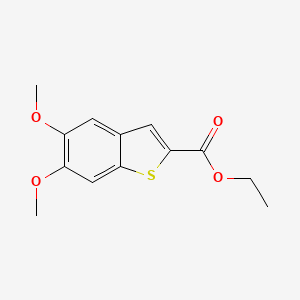
tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate
Overview
Description
The compound you mentioned contains a tert-butyl group, a difluorophenyl group, and a dihydropyran ring. The tert-butyl group is a simple hydrocarbon moiety that is often used in chemical transformations due to its unique reactivity pattern . The difluorophenyl group is a type of aromatic ring that has two fluorine atoms attached, which can contribute to the overall polarity and reactivity of the molecule. The dihydropyran ring is a six-membered ring with one oxygen atom and one double bond, which is often found in natural products and pharmaceuticals.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the dihydropyran ring, the difluorophenyl group, and the tert-butyl carbamate group. The relative positions of these groups in the molecule, as well as their stereochemistry, would have a significant impact on the compound’s properties and reactivity .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the tert-butyl group, the difluorophenyl group, and the dihydropyran ring. The tert-butyl group is known for its unique reactivity pattern, which includes its use in various chemical transformations . The difluorophenyl group could participate in aromatic substitution reactions, while the dihydropyran ring could undergo reactions involving the double bond or the oxygen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the difluorophenyl group could increase the compound’s polarity and potentially its solubility in polar solvents. The tert-butyl group could influence the compound’s volatility and hydrophobicity .Scientific Research Applications
Enantioselective Synthesis and Protease Inhibition
- Ghosh, Cárdenas, and Brindisi (2017) detailed the enantioselective synthesis of tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate. This compound was used in the development of potent β-secretase inhibitors, highlighting its significance in medicinal chemistry for the treatment of diseases like Alzheimer's (Ghosh, Cárdenas, & Brindisi, 2017).
NMR Spectral Analysis and Conformational Study
- Chmielewski, Jurczak, Zamojski, and Adamowicz (1982) conducted a study on the NMR spectra of tert-butyl 2-methoxy-5,6-dihydro-2H-pyran-6-carboxylates. Their research contributes to the understanding of molecular conformations and chemical behaviors, essential for the development of new compounds (Chmielewski, Jurczak, Zamojski, & Adamowicz, 1982).
Application in Synthesis of NK1 Antagonist
- Sugawara and Hashiyama (2007) demonstrated the use of tert-butyl ((2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl)carbamate in synthesizing NK1 receptor antagonists. This showcases its application in creating therapeutic agents for conditions like depression and anxiety (Sugawara & Hashiyama, 2007).
Future Directions
Properties
IUPAC Name |
tert-butyl N-[(2R,3S)-2-(2,5-difluorophenyl)-3,4-dihydro-2H-pyran-3-yl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19F2NO3/c1-16(2,3)22-15(20)19-13-5-4-8-21-14(13)11-9-10(17)6-7-12(11)18/h4,6-9,13-14H,5H2,1-3H3,(H,19,20)/t13-,14+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLXPRJZWYJVTID-UONOGXRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC=COC1C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CC=CO[C@@H]1C2=C(C=CC(=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19F2NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


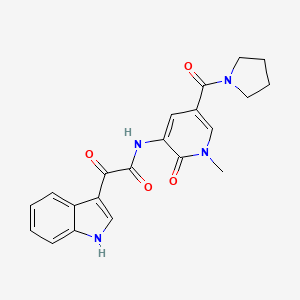
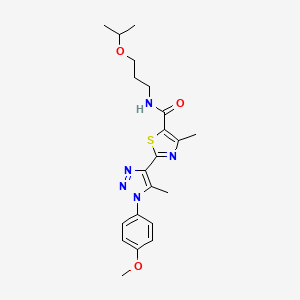
![N-1,3-benzodioxol-5-yl-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B3221681.png)

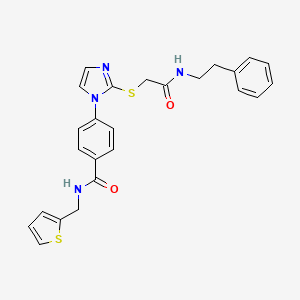
![N-(4-(2-(((1H-benzo[d]imidazol-2-yl)methyl)amino)-2-oxoethyl)thiazol-2-yl)cinnamamide](/img/structure/B3221702.png)
![(E)-N-(3-(2-ethoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-1,4-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B3221707.png)
